(1alpha,2beta,5alpha)-5-Isopropenyl-2-methylcyclohexyl isovalerate
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Overview
Description
(1alpha,2beta,5alpha)-5-Isopropenyl-2-methylcyclohexyl isovalerate, also known as menthyl isovalerate, is an organic compound with the molecular formula C15H28O2. It is a derivative of menthol and isovaleric acid. This compound is known for its pleasant minty aroma and is commonly used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1alpha,2beta,5alpha)-5-Isopropenyl-2-methylcyclohexyl isovalerate typically involves the esterification of menthol with isovaleric acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(1alpha,2beta,5alpha)-5-Isopropenyl-2-methylcyclohexyl isovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
(1alpha,2beta,5alpha)-5-Isopropenyl-2-methylcyclohexyl isovalerate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its soothing and cooling effects, similar to menthol, in topical formulations.
Industry: Widely used in the fragrance and flavor industries for its minty aroma.
Mechanism of Action
The mechanism of action of (1alpha,2beta,5alpha)-5-Isopropenyl-2-methylcyclohexyl isovalerate involves its interaction with sensory receptors in the skin and mucous membranes. The compound activates transient receptor potential (TRP) channels, particularly TRPM8, which are responsible for the sensation of coolness. This activation leads to a cooling effect, making it useful in topical applications .
Comparison with Similar Compounds
Similar Compounds
Menthol: A related compound with a similar cooling effect but a different ester group.
Menthyl acetate: Another ester of menthol with acetic acid, used in fragrances.
Menthyl lactate: An ester of menthol with lactic acid, known for its cooling properties.
Uniqueness
(1alpha,2beta,5alpha)-5-Isopropenyl-2-methylcyclohexyl isovalerate is unique due to its specific ester group derived from isovaleric acid, which imparts a distinct aroma and cooling effect compared to other menthol derivatives .
Properties
CAS No. |
93892-05-8 |
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Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
[(1S,2S,5S)-2-methyl-5-prop-1-en-2-ylcyclohexyl] 3-methylbutanoate |
InChI |
InChI=1S/C15H26O2/c1-10(2)8-15(16)17-14-9-13(11(3)4)7-6-12(14)5/h10,12-14H,3,6-9H2,1-2,4-5H3/t12-,13-,14-/m0/s1 |
InChI Key |
HCPAIAFKHZTLIH-IHRRRGAJSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](C[C@@H]1OC(=O)CC(C)C)C(=C)C |
Canonical SMILES |
CC1CCC(CC1OC(=O)CC(C)C)C(=C)C |
Origin of Product |
United States |
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